molecular formula C24H22ClN3O2 B237589 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide

Cat. No. B237589
M. Wt: 419.9 g/mol
InChI Key: KRBUWEBMXCZLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide, commonly known as CBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein-protein interaction between the transcriptional coactivator CBP and the transcription factor CREB. This interaction plays a crucial role in the regulation of gene expression and is involved in various physiological and pathological processes.

Mechanism of Action

CBP exerts its pharmacological effects by inhibiting the protein-protein interaction between CBP and CREB. This interaction is essential for the transcriptional activation of genes involved in various physiological and pathological processes, including cell proliferation, differentiation, and survival. CBP binds to the KID domain of CREB, which prevents the recruitment of CBP to the transcriptional complex, thereby inhibiting the transcriptional activation of target genes. This mechanism of action makes CBP a potent and selective inhibitor of the CBP-CREB interaction.
Biochemical and Physiological Effects:
CBP has been shown to have various biochemical and physiological effects in vitro and in vivo. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also regulates the expression of genes involved in neuronal survival and function, which makes it a potential therapeutic agent for neurodegenerative diseases. CBP has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

CBP has several advantages for lab experiments, including its potency and selectivity for the CBP-CREB interaction, which makes it an ideal tool for studying the role of this interaction in various physiological and pathological processes. CBP is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, CBP has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by modifying the experimental conditions and optimizing the concentration of CBP used in the experiments.

Future Directions

CBP has significant potential for therapeutic applications in various diseases, and several research directions can be pursued to further explore its pharmacological effects. One possible direction is to develop CBP derivatives with improved pharmacokinetic and pharmacodynamic properties, such as increased solubility and bioavailability. Another direction is to investigate the role of CBP in other physiological and pathological processes, such as metabolism, immunity, and aging. Finally, the development of CBP-based therapeutics requires further preclinical and clinical studies to evaluate their safety and efficacy in humans.

Synthesis Methods

The synthesis of CBP involves a series of chemical reactions that require the use of various reagents and solvents. The most commonly used method for the synthesis of CBP is the reaction of 4-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is obtained by purification through column chromatography. The purity and yield of the final product can be improved by modifying the reaction conditions and optimizing the purification process.

Scientific Research Applications

CBP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the CBP-CREB interaction, which is involved in the regulation of cell cycle and apoptosis. CBP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by regulating the expression of genes involved in neuronal survival and function. In addition, CBP has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C24H22ClN3O2/c25-20-8-6-19(7-9-20)24(30)28-16-14-27(15-17-28)22-12-10-21(11-13-22)26-23(29)18-4-2-1-3-5-18/h1-13H,14-17H2,(H,26,29)

InChI Key

KRBUWEBMXCZLLD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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